molecular formula C10H13NO2 B1173121 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride CAS No. 10554-64-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Cat. No.: B1173121
CAS No.: 10554-64-0
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Description

Historical Context and Discovery

The compound emerged from efforts to synthesize analogs of 1,4-benzodioxane derivatives, which have been explored since the mid-20th century for their pharmacological potential. While the exact date of its first synthesis is unclear, patents such as CN105801556A (2014) describe methods for related benzodioxane-carboxylic acids, reflecting broader interest in this chemical family. The hydrochloride form likely originated from solubility optimization for experimental applications, as amine salts are commonly used to enhance stability in biological assays.

Chemical Classification and Nomenclature

Classified as a secondary amine hydrochloride , the compound belongs to the benzodioxane subclass of heterocyclic organic compounds. Its IUPAC name, This compound , systematically denotes:

  • A six-membered benzodioxin ring (two oxygen atoms at positions 1 and 4).
  • An ethylamine side chain (-CH$$2$$CH$$2$$NH$$_2$$) at position 6 of the benzodioxin core.
  • A hydrochloride counterion.

Alternative names include 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethylamine hydrochloride and 1,4-benzodioxin-6-ethanamine, 2,3-dihydro-, hydrochloride .

Relationship to the 1,4-Benzodioxane Family

The 1,4-benzodioxane scaffold is a privileged structure in drug discovery, featured in compounds such as doxazosin (an antihypertensive agent) and WB-4101 (an α1-adrenergic antagonist). This compound shares the benzodioxane core but differs in substituents:

Feature 1,4-Benzodioxane Derivatives This compound
Core Structure 2,3-Dihydro-1,4-benzodioxin Identical
Position 6 Substituent Variable (e.g., methyl, carboxylic acid) Ethylamine hydrochloride
Bioactivity Anticancer, antihypertensive Primarily research-oriented, precursor for complex analogs

This structural kinship positions it as a versatile intermediate for synthesizing analogs with tailored properties.

Significance in Chemical Research

The compound’s significance lies in its dual functional groups:

  • Benzodioxane Core : Imparts rigidity and oxygen-rich electron density, influencing binding to biological targets.
  • Ethylamine Side Chain : Provides a site for further derivatization, such as acylation or alkylation, to enhance pharmacokinetic properties.

Recent studies highlight its role in synthesizing inhibitors for enzymes like pyruvate kinase and p38α MAPK, underscoring its utility in drug discovery.

Structural Identification and Registry Information

Key identifiers include:

Property Value Source
CAS Registry Number 22310-84-5
PubChem CID 20847944 (hydrochloride), 55648 (base)
Molecular Formula $$ \text{C}{10}\text{H}{14}\text{ClNO}_2 $$
SMILES C1COC2=C(O1)C=CC(=C2)CCN.Cl
InChI Key PDZQTDUDHOUPBL-UHFFFAOYSA-N

X-ray crystallography data are limited, but NMR and mass spectrometry confirm its structure. For example, the base form (CID 55648) exhibits a molecular ion peak at m/z 179.22, while the hydrochloride form shows characteristic chloride-related fragmentation.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQTDUDHOUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22310-84-5
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthesis of (E)-6-(2-Nitrovinyl)-2,3-dihydro benzodioxine

The nitrovinyl intermediate serves as the precursor for the target amine. A widely adopted method involves the condensation of 2,3-dihydrobenzodioxin-6-carbaldehyde with nitromethane under acidic conditions.

Procedure from Diposit et al. (2023)

  • Starting material : 2,3-Dihydrobenzodioxin-6-carbaldehyde (1 g, 6.1 mmol).

  • Reagents : Ammonium acetate (123 mg, 1.57 mmol), nitromethane (10 mL).

  • Conditions : Reflux under argon for 16 hours.

  • Yield : 99% (1.25 g) of (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine as a bright yellow solid.

  • Characterization : 1^1H-NMR confirmed regioselective nitrovinyl formation (δ 4.30 ppm, CH2_2-O; δ 7.50 ppm, CH=CH-NO2_2).

This method’s high yield is attributed to the stability of the nitrovinyl group under reflux conditions and the use of ammonium acetate as a catalyst.

Reduction of Nitrovinyl Intermediate to Primary Amine

The reduction of the nitro group to an amine is typically achieved using lithium aluminium hydride (LiAlH4_4) , a strong reducing agent.

Protocol from ChemicalBook (2018)

  • Starting material : (E)-6-(2-Nitrovinyl)-2,3-dihydrobenzodioxine (1 g, 4.82 mmol).

  • Reagents : LiAlH4_4 (740 mg, 19.5 mmol), tetrahydrofuran (THF, 20 mL).

  • Conditions : Stirring at room temperature for 20 hours.

  • Workup : Quenching with water (1 mL), extraction with CH2_2Cl2_2, and drying over Na2_2SO4_4.

  • Yield : 61% (530 mg) of 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine as a pale brown oil.

Modified Protocol from Diposit et al. (2023)

  • Reagents : LiAlH4_4 (19.5 mmol), THF (20 mL).

  • Conditions : Identical to ChemicalBook but with extended stirring (24 hours).

  • Yield : 53% (71 mg) after silica gel chromatography.

Comparative Analysis :

ParameterChemicalBookDiposit et al.
LiAlH4_4 Equiv. 4.04.0
Reaction Time 20 hours24 hours
Purification Liquid-liquid extractionColumn chromatography
Yield 61%53%

The lower yield in Diposit et al. may stem from losses during chromatographic purification, whereas ChemicalBook’s simpler workup retains higher mass recovery.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via treatment with hydrochloric acid, enhancing stability and solubility.

General Procedure

  • Reagents : Aqueous HCl (1–2 M).

  • Conditions : Dropwise addition of HCl to the amine in diethyl ether or THF, followed by filtration and drying.

  • Characterization : The hydrochloride salt is confirmed via CHN analysis and 1^1H-NMR shifts (e.g., NH3+_3^+ proton at δ 8.10–8.30 ppm).

Critical Evaluation of Methodologies

Advantages of LiAlH4_44-Mediated Reduction

  • Selectivity : LiAlH4_4 selectively reduces nitro groups without affecting the benzodioxin ring.

  • Scalability : Both protocols are scalable, though yields decrease marginally at higher scales due to purification challenges.

Limitations and Mitigation Strategies

  • Moisture Sensitivity : LiAlH4_4 requires anhydrous conditions. Quenching must be controlled to prevent exothermic reactions.

  • Chromatography Overhead : Silica gel purification, while effective, reduces yields. Alternatives like recrystallization or solvent trituration warrant exploration .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Drug Development

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with various biological targets:

  • Receptor Binding : The compound's ability to bind to neurotransmitter receptors may indicate its utility in treating conditions related to neurotransmission disturbances.

Neuropharmacology

Research indicates that this compound may influence the central nervous system by acting on serotonin and dopamine pathways. Studies have shown:

  • Antidepressant Effects : Preclinical studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic systems .
  • Cognitive Enhancement : There is evidence that compounds similar to this compound can enhance cognitive functions in certain contexts, making it a candidate for further research in cognitive disorders .

Therapeutic Uses

The therapeutic potential of this compound extends to various medical conditions:

  • Anxiety Disorders : Initial findings propose that the compound may help alleviate symptoms of anxiety through its action on specific neurotransmitter systems .
  • Neurodegenerative Diseases : Ongoing research is exploring the role of this compound in neuroprotection and its potential application in diseases like Alzheimer's and Parkinson's due to its antioxidant properties .

Case Study 1: Antidepressant Activity

A study published in the European Journal of Medicinal Chemistry examined several derivatives of benzodioxin compounds, including this compound. The results indicated significant antidepressant-like effects in rodent models when administered at specific dosages .

Case Study 2: Cognitive Enhancement

Research conducted by Capilla et al. (2018) demonstrated that certain analogs of this compound improved memory retention and learning capabilities in animal subjects. The study emphasized the importance of structural modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as lipoxygenase, by binding to their active sites. This inhibition disrupts the normal enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzodioxin Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituents Key Differences Applications/Notes
Target Compound (22310-84-5) C₁₀H₁₄ClNO₂ Ethanamine at C6, no additional groups Baseline structure Research chemical, potential CNS agent
2-[(Benzodioxin-6-yl)oxy]-N,N-diethylamine HCl (2906-78-7) C₁₄H₂₀ClNO₃ Ethoxy group at C6, diethylamine Ether linkage; bulkier amine group Likely lower solubility due to diethyl substituents
(6-Chloro-benzodioxin-2-yl)methanamine HCl (1001180-07-9) C₉H₁₁Cl₂NO₂ Chlorine at C6, methanamine Chlorine enhances electronegativity Potential antimicrobial activity
N-(Benzodioxin-6-yl)-2-(ethylamino)acetamide HCl (100254-21-5) C₁₂H₁₇ClN₂O₃ Acetamide with ethylamino side chain Amide group increases metabolic stability Probable protease inhibitor candidate
Structural Insights :
  • Ether vs. Amine Linkage : The ethoxy derivative (CAS 2906-78-7) replaces the ethylamine with an ether, reducing basicity and altering receptor binding profiles.
  • Amide Functionalization : The acetamide derivative (CAS 100254-21-5) replaces the primary amine with a secondary amide, improving stability but reducing cationic character at physiological pH .

Enantiomeric and Stereochemical Variants

  • (1R)-2-Amino-1-(benzodioxin-6-yl)ethanol HCl (61416-34-0): Features a hydroxyl group and chiral center, enhancing hydrogen-bonding capacity. This stereochemistry may improve selectivity for G-protein-coupled receptors (e.g., adrenergic targets) .
  • 1-(Benzodioxin-6-yl)ethanamine HCl (1092797-55-1) : Structural isomer with ethanamine at C6 but differing in purity (95%) and commercial availability .

Pharmacologically Active Analogues

Antihepatotoxic Flavones (e.g., 4f, 4g) :

  • The benzodioxin ring enhances radical scavenging, suggesting the target compound could be modified for similar therapeutic effects .

Table 2: Toxicity Comparisons

Compound (CAS) GHS Classification Key Hazards
22310-84-5 H318 (Eye damage) Moderate risk; requires eye protection
2165-35-7 (Positional isomer) H302, H315, H319, H335 Acute toxicity, skin/eye irritation
1001180-07-9 (Chloro derivative) H302, H312, H332 Harmful if swallowed, inhaled, or absorbed

Notes: The positional isomer (CAS 2165-35-7) exhibits higher acute toxicity, likely due to differences in amine group reactivity or metabolic pathways .

Biological Activity

Overview

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

PropertyDetails
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine; hydrochloride
CAS Number 22310-84-5

Antitumor Activity

Research has indicated that derivatives of benzodioxane, including this compound, exhibit significant antitumor properties. A study conducted on human prostate cancer cells (PC-3) demonstrated that compounds with similar structures showed potent inhibition of cell proliferation and induced apoptosis. The sulforhodamine B (SRB) assay revealed the effectiveness of these compounds at low micromolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

The biological mechanisms underlying the activity of this compound involve interaction with specific adrenergic receptors. Studies have shown that this compound can act as an antagonist to alpha1-adrenoreceptors, which are implicated in various physiological responses including vasoconstriction and modulation of apoptosis in cancer cells . The reduction in expression of alpha1D and alpha1B receptors was associated with increased apoptosis in treated cells, highlighting a potential pathway for therapeutic intervention .

Enzyme Inhibition

Further investigations into the compound's biological activity have suggested its role as an enzyme inhibitor. The inhibition of specific enzymes could lead to a cascade of biochemical effects that may be beneficial in treating various diseases. However, detailed studies are required to elucidate the specific enzymes affected and the implications for drug development.

Case Studies

  • Antitumor Efficacy in Prostate Cancer
    • Objective: To evaluate the antitumor effects of benzodioxane derivatives.
    • Method: SRB assay on PC-3 prostate cancer cells.
    • Findings: Compounds exhibited significant cytotoxicity and induced apoptosis through receptor modulation .
  • Receptor Interaction Studies
    • Objective: To determine the interaction of this compound with adrenergic receptors.
    • Method: Binding affinity assays on various receptor subtypes.
    • Findings: High affinity for alpha1D and alpha1B receptors; significant modulation of receptor expression linked to apoptotic pathways .

Research Applications

The compound's unique structure provides numerous avenues for research:

  • Medicinal Chemistry: Development of new drugs targeting cancer and other diseases.
  • Biochemical Research: Exploration of enzyme inhibition mechanisms.
  • Pharmacology: Understanding receptor interactions and their physiological implications.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via sulfonylation or alkylation reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine derivatives. To optimize purity, methodologies such as continuous flow reactors (for controlled reaction kinetics) and column chromatography (for separation of intermediates) are critical . Batch-to-batch purity discrepancies can be mitigated using HPLC or GC-MS for real-time monitoring, as noted in protocols for similar benzodioxin derivatives .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H-NMR spectroscopy to verify substituent positioning on the benzodioxin ring.
  • Infrared (IR) spectroscopy to confirm functional groups (e.g., amine and hydrochloride moieties).
  • Elemental analysis (CHN) to validate molecular composition.
  • Mass spectrometry (MS) for molecular weight confirmation . Purity assessment requires HPLC with UV detection (λ = 254 nm) and melting point analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified under GHS Category 2 for skin/eye irritation and acute toxicity. Mandatory precautions include:

  • Use of nitrile gloves , lab coats , and goggles to prevent direct contact.
  • Conducting reactions in fume hoods to avoid inhalation of aerosols.
  • Immediate decontamination with 0.1 M HCl for spills.
  • Storage in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How does structural modification of this compound influence its pharmacological activity, particularly in diabetes research?

Derivatives synthesized via N-sulfonylation or alkylation of the primary amine group exhibit varied α-glucosidase inhibitory activity. For example:

  • Substituting the benzodioxin ring with electron-withdrawing groups (e.g., -Cl) increases potency (IC₅₀ = 81–86 µM vs. acarbose IC₅₀ = 37 µM).
  • Phenylsulfonyl acetamide derivatives show moderate activity due to enhanced hydrogen bonding with enzyme active sites . Structure-activity relationship (SAR) studies should prioritize in vitro enzyme assays and molecular docking simulations to identify pharmacophores .

Q. What are the key challenges in analyzing contradictory bioactivity data across different derivatives?

Contradictions often arise from:

  • Solubility variability in assay buffers (e.g., DMSO vs. aqueous media).
  • Enzyme source differences (e.g., recombinant vs. tissue-extracted α-glucosidase).
    To resolve discrepancies:
  • Standardize assay conditions using PBS (pH 7.4) and ≤1% DMSO.
  • Validate results with dose-response curves (3+ replicates) and statistical tools (e.g., ANOVA) .

Q. How do physicochemical properties like solubility and stability under varying pH conditions impact experimental design?

The hydrochloride salt form enhances water solubility (~15 mg/mL at pH 3–5) but degrades at pH > 7 due to deprotonation. For in vivo studies:

  • Use pH-adjusted saline (pH 4.5) for intravenous administration.
  • Stability studies (via HPLC-UV ) show a shelf life of >6 months at -20°C under argon .

Q. What strategies are effective in elucidating structure-activity relationships for benzodioxin-containing compounds?

  • Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at the ethanamine or benzodioxin positions.
  • Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess blood-brain barrier permeability.
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., α-glucosidase) to map binding interactions .

Q. How can researchers mitigate discrepancies in purity assessments between different synthesis batches?

  • Implement QC protocols with triplicate HPLC runs and certified reference standards .
  • Use ion-pair chromatography (e.g., 0.1% TFA in mobile phase) to resolve charged impurities.
  • Cross-validate purity data via ¹³C-NMR and X-ray crystallography for crystalline batches .

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